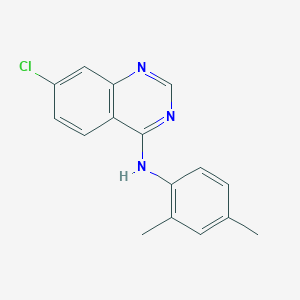

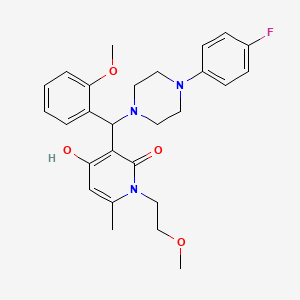

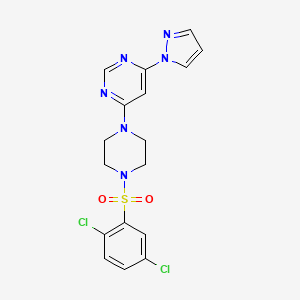

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of pharmacological properties .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. According to a review on the synthesis and bioactivities of quinazoline derivatives, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for this compound are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Pharmacological Activities and Potential

Hypotensive Activity : Quinazoline derivatives, structurally similar to prazosin, have been found to exhibit significant hypotensive effects. These compounds, including those derived from the quinazoline family, demonstrate α(1)-blocking activity, potentially beneficial for treating hypertension without causing reflex tachycardia, and they show a prolonged duration of action in animal models (El-Sabbagh et al., 2010).

Anticancer Properties : Certain quinazoline derivatives have been shown to inhibit the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), acting as covalent-binding, irreversible inhibitors. These compounds have demonstrated effectiveness in inhibiting VEGF-stimulated autophosphorylation in cells, suggesting potential application in cancer therapy (Wissner et al., 2005).

Antimalarial Drug Lead : Quinazolines, including derivatives with structural similarities to 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, have been identified as promising antimalarial drug leads. Extensive structure-activity relationship studies have led to the discovery of potent antimalarial quinazoline compounds (Mizukawa et al., 2021).

Diuretic Agents : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their diuretic activity. These compounds show promising results, suggesting potential applications in conditions requiring diuresis (Maarouf et al., 2004).

Targeting EGFR in Chordoma : Quinazoline-based kinase inhibitors targeting the epidermal growth factor receptor (EGFR) have been designed and tested for their effectiveness in treating chordomas and non-small cell lung cancer (NSCLC). These compounds interact with key structural features of the EGFR, offering a novel approach to targeting these cancer types (Asquith et al., 2019).

Chemical Synthesis and Characterization

Synthesis and Characterization : Research has focused on synthesizing various quinazoline derivatives, including those structurally related to this compound. These studies include the synthesis and characterization of these compounds, providing foundational knowledge for further pharmacological exploration (Yan et al., 2013).

Amination Techniques : Efficient direct amination techniques using N,N-dimethylformamide as a nitrogen source have been developed for quinazolin-4(3H)-ones. This method represents an advancement in the synthesis of quinazoline derivatives, including those with potential pharmacological applications (Chen et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Quinazoline derivatives, including 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . The future of research in this area lies in the exploration of novel synthetic methods and the investigation of the biological activities of these compounds .

Eigenschaften

IUPAC Name |

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-10-3-6-14(11(2)7-10)20-16-13-5-4-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWBJZQJFAARGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)

![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)